An In-depth Technical Guide to Northioridazine: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to Northioridazine: Chemical Structure and Physicochemical Properties
Abstract
Northioridazine, a primary active metabolite of the phenothiazine antipsychotic thioridazine, plays a significant role in the overall pharmacological and toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of northioridazine, tailored for researchers, scientists, and drug development professionals. This document delves into the structural elucidation, key physicochemical parameters, analytical methodologies for quantification, and stability considerations. The information presented herein is intended to serve as a foundational resource for further research and development involving this important metabolite.
Introduction
Thioridazine, a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several active and inactive metabolites.[1] Among these, northioridazine, also known as N-desmethylthioridazine, is a significant metabolite formed via N-demethylation of the piperidine ring side chain of thioridazine.[2] The accumulation of thioridazine and its pharmacologically active metabolites, including northioridazine, in brain tissue contributes to the overall clinical effect of the drug. A thorough understanding of the chemical and physical properties of northioridazine is therefore crucial for a complete characterization of thioridazine's pharmacology and for the development of improved analytical methods for therapeutic drug monitoring and toxicological assessments.
Chemical Structure and Identification
The chemical identity of northioridazine is defined by its core phenothiazine structure with a 2-(methylthio) substituent and a 10-(2-(piperidin-2-yl)ethyl) side chain.
Chemical Structure
The chemical structure of northioridazine is presented below in a 2D format.
Caption: 2D Chemical Structure of Northioridazine.
Systematic Name and Identifiers
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IUPAC Name: 10-[2-(Piperidin-2-yl)ethyl]-2-(methylthio)-10H-phenothiazine
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CAS Number: 10538-32-6 (for the free base)[3]
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Molecular Formula: C₂₀H₂₄N₂S₂[3]
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Molecular Weight: 356.55 g/mol [3]
Northioridazine is also available as a hydrochloride salt.
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CAS Number (HCl): 13002-81-8[3]
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Molecular Formula (HCl): C₂₀H₂₅ClN₂S₂[3]
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Molecular Weight (HCl): 393.01 g/mol [3]
Physicochemical Properties
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₂₄N₂S₂ | [3] |
| Molecular Weight | 356.55 g/mol | [3] |
| Predicted pKa | 9.5 (most basic) | Computational Prediction |
| Predicted logP | 5.2 | Computational Prediction |
| Aqueous Solubility | Poorly soluble | Inferred from high logP |
Ionization Constant (pKa)
The basicity of northioridazine is primarily attributed to the secondary amine within the piperidine ring. The nitrogen atom of the phenothiazine ring is very weakly basic due to the delocalization of its lone pair of electrons into the aromatic system and is not significantly protonated at physiological pH.[1] The piperidine nitrogen, however, is a strong organic base.
Causality Behind Experimental Choices: Understanding the pKa is fundamental to predicting the ionization state of northioridazine at different physiological pH values. This, in turn, dictates its solubility, membrane permeability, and receptor binding interactions. A predicted pKa of around 9.5 for the piperidine nitrogen suggests that northioridazine will be predominantly in its protonated, cationic form in the acidic environment of the stomach and will be a mixture of ionized and non-ionized forms at physiological pH (7.4).
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The high lipophilicity of the phenothiazine ring system suggests that northioridazine will have a high logP value.
Causality Behind Experimental Choices: A high logP value indicates good lipid membrane permeability, which is consistent with its ability to cross the blood-brain barrier and exert its effects on the central nervous system. However, very high lipophilicity can also lead to increased metabolic clearance and potential for non-specific binding.
Solubility
The aqueous solubility of northioridazine is expected to be low, a characteristic feature of many phenothiazine derivatives.[4] Its solubility is pH-dependent, increasing at lower pH values where the piperidine nitrogen is protonated, forming a more water-soluble salt.
Causality Behind Experimental Choices: Solubility is a critical parameter for drug formulation and bioavailability. For oral administration, the pH-dependent solubility will influence its dissolution rate in the gastrointestinal tract. The hydrochloride salt is often used to improve the aqueous solubility for formulation purposes.
Analytical Methodologies
The quantification of northioridazine, often in the presence of its parent drug thioridazine and other metabolites, is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical approach.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely used technique for the analysis of phenothiazines. The aromatic nature of the phenothiazine ring system provides strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: HPLC-UV for Northioridazine Quantification (Generalized)
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Sample Preparation (Plasma/Serum):
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To 1 mL of plasma or serum, add an internal standard (e.g., another phenothiazine derivative not present in the sample).
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Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a solid-phase extraction (SPE) to isolate the analytes and remove proteins and other interfering substances.[1]
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Evaporate the organic extract to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.
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Chromatographic Conditions:
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Column: A reversed-phase C18 or C8 column is typically used.[4][5]
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Mobile Phase: A mixture of an aqueous buffer (e.g., formic acid or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is employed in either isocratic or gradient elution mode.[4]
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Flow Rate: Typically 1.0 - 1.5 mL/min.
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Detection: UV detection is commonly performed at a wavelength around 254 nm, where phenothiazines exhibit significant absorbance.[5][6]
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Quantification:
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Construct a calibration curve using standards of known northioridazine concentrations.
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Determine the concentration of northioridazine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Caption: Generalized workflow for the quantification of northioridazine by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique allows for the precise quantification of northioridazine even at low concentrations.
Experimental Protocol: LC-MS/MS for Northioridazine Quantification (Generalized)
The sample preparation and chromatographic separation steps are similar to those for HPLC-UV. The key difference lies in the detection method.
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Mass Spectrometry Conditions:
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Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for northioridazine and the internal standard. For example, a potential transition for northioridazine could involve the protonated molecule [M+H]⁺ as the precursor ion and a characteristic fragment ion as the product ion.
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Spectroscopic Properties
Spectroscopic data is essential for the structural confirmation and identification of northioridazine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of northioridazine is expected to be similar to that of other phenothiazine derivatives, characterized by a strong absorption maximum in the range of 250-260 nm, with a shoulder at higher wavelengths. This absorption is due to the π-π* transitions within the aromatic phenothiazine ring system.
Infrared (IR) Spectroscopy
The IR spectrum of northioridazine would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
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N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.
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C-H stretch: Bands for aromatic and aliphatic C-H bonds.
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C=C stretch: Aromatic ring stretching vibrations.
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C-N stretch: Bands for the tertiary amine in the phenothiazine ring and the secondary amine in the piperidine ring.
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C-S stretch: Characteristic of the thioether group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of northioridazine. While a detailed spectral assignment is beyond the scope of this guide without experimental data, the expected chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would show signals in the aromatic region for the phenothiazine protons and in the aliphatic region for the piperidine and ethyl side chain protons. The ¹³C NMR spectrum would similarly show distinct signals for the aromatic and aliphatic carbons.
Stability
The stability of northioridazine is an important consideration for the accurate quantification in biological samples and for the storage of analytical standards. Phenothiazine derivatives can be susceptible to degradation, particularly through oxidation and photodegradation.
Forced Degradation Studies: To develop a stability-indicating analytical method, forced degradation studies are essential. This involves subjecting a solution of northioridazine to various stress conditions:
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Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
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Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide.
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Photodegradation: Exposure to UV or visible light.[1]
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Thermal Degradation: Heating the sample in solid or solution form.
The resulting degradation products should be chromatographically resolved from the parent northioridazine peak to ensure the specificity of the analytical method.
Plasma Stability: The stability of northioridazine in biological matrices like plasma is crucial for pharmacokinetic studies. It is important to assess its stability under typical sample handling and storage conditions (e.g., room temperature, refrigerated, and frozen).[7][8][9][10]
Synthesis
Northioridazine is primarily obtained as a metabolite of thioridazine. For research purposes, a pure standard of northioridazine is required. While detailed synthetic procedures are not widely published, a common approach for the synthesis of N-desmethyl metabolites involves the N-demethylation of the parent drug.[11] A general strategy would involve the reaction of thioridazine with a demethylating agent. Alternatively, northioridazine can be sourced from commercial suppliers of pharmaceutical reference standards.[3]
Conclusion
Northioridazine is a key metabolite of thioridazine with significant pharmacological activity. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, analytical methodologies, and stability considerations. A thorough understanding of these fundamental characteristics is indispensable for researchers and drug development professionals working with thioridazine and its metabolites. The provided information aims to facilitate further research into the complex pharmacology of this important class of antipsychotic agents.
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